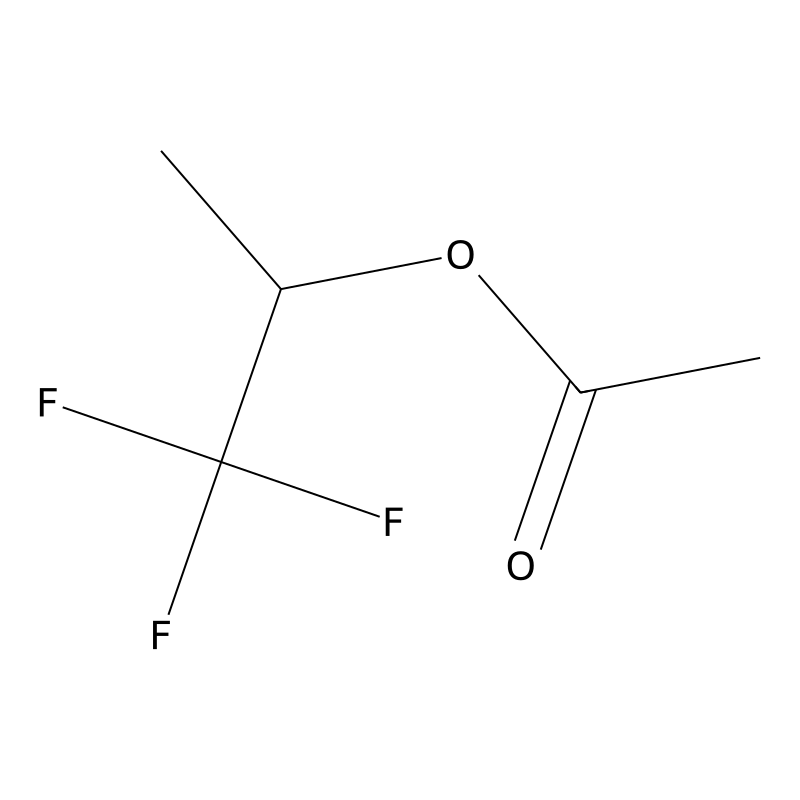

1,1,1-Trifluoropropan-2-yl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Vibrational Spectral Analysis

Field: Physical Chemistry

Synthesis of Acetates

Field: Organic Chemistry

Oppenauer Oxidation

Synthesis of 2-Trifluoromethyl-7-Azaindoles

Application: Trifluoroacetone is also used in a synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines.

Synthesis of Hydrazine Hydrochloride

Application: 1,1,1-Trifluoropropan-2-yl acetate may be used in the synthesis of (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride.

Synthesis of Trifluoromethanesulfonate

1,1,1-Trifluoropropan-2-yl acetate is an organofluorine compound characterized by the presence of three fluorine atoms attached to the carbon adjacent to the acetate functional group. Its chemical formula is and it is commonly used in various chemical applications due to its unique properties. The trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 1,1,1-trifluoro-2-propanol and acetic acid.

- Reduction: The ester can be reduced to 1,1,1-trifluoro-2-propanol using reducing agents such as lithium aluminum hydride.

- Substitution: The acetate group can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions- Hydrolysis: Requires water and an acid or base catalyst.

- Reduction: Typically involves lithium aluminum hydride or other reducing agents.

- Substitution: Involves nucleophiles like amines or thiols.

Major Products Formed- Hydrolysis yields 1,1,1-trifluoro-2-propanol and acetic acid.

- Reduction produces 1,1,1-trifluoro-2-propanol.

- Substitution reactions yield various derivatives depending on the nucleophile used.

- Hydrolysis yields 1,1,1-trifluoro-2-propanol and acetic acid.

- Reduction produces 1,1,1-trifluoro-2-propanol.

- Substitution reactions yield various derivatives depending on the nucleophile used.

The biological activity of 1,1,1-trifluoropropan-2-yl acetate is notable in biochemical research. It serves as a substrate in enzyme-catalyzed reactions and is utilized in biochemical assays. The compound's trifluoromethyl group may enhance its interaction with biological molecules, making it useful in drug development and medicinal chemistry.

Synthesis of 1,1,1-trifluoropropan-2-yl acetate can be achieved through:

- Esterification: This method involves the reaction of 1,1,1-trifluoro-2-propanol with acetic acid or acetic anhydride. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction under reflux conditions to ensure complete conversion to the ester.

In industrial settings, large-scale production typically employs continuous reactors and efficient separation techniques like distillation to optimize yield and purity.

The applications of 1,1,1-trifluoropropan-2-yl acetate span several fields:

- Chemical Industry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: Acts as a substrate for studying enzyme-catalyzed reactions.

- Medicinal Chemistry: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.

- Flavor and Fragrance Production: Utilized in creating specialty chemicals.

Research indicates that 1,1,1-trifluoropropan-2-yl acetate interacts with various molecular targets due to its unique structure. The trifluoromethyl group enhances reactivity and stability, allowing it to participate effectively in chemical transformations. Studies have shown its utility in enzyme-catalyzed processes and as a substrate for various biochemical assays.

Several compounds are structurally similar to 1,1,1-trifluoropropan-2-yl acetate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,1,1-Trifluoro-2-propanol | Alcohol | No acetate group; more polar than the acetate form |

| 1,1,1-Trifluoroacetone | Ketone | Contains a carbonyl group; different reactivity profile |

| 2,2,2-Trifluoroethanol | Alcohol | Simpler structure; fewer carbon atoms |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | Alcohol | More fluorine atoms; higher stability and different properties |

Comparison

The uniqueness of 1,1,1-trifluoropropan-2-yl acetate lies in its ester functional group which imparts distinct chemical properties compared to its alcohol and ketone counterparts. The presence of the acetate group makes it more reactive in esterification and hydrolysis reactions while maintaining enhanced stability due to the trifluoromethyl group. This combination of features allows for diverse applications across chemical synthesis and biological research.